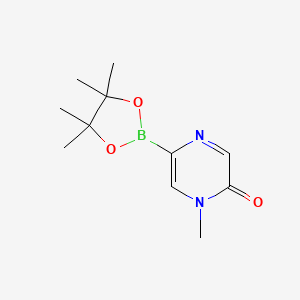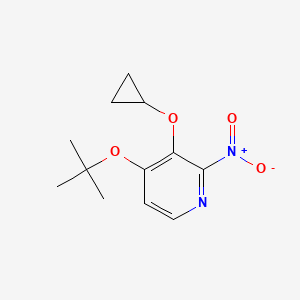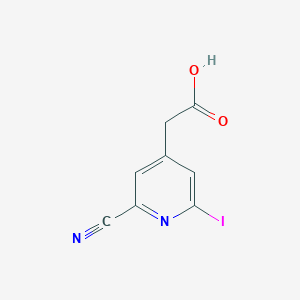
(2-Cyano-6-iodopyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyano-6-iodopyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 g/mol . This compound is characterized by the presence of a cyano group (-CN), an iodine atom, and a pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-iodopyridin-4-YL)acetic acid can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
(2-Cyano-6-iodopyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Condensation: Reagents like hydrazine or hydroxylamine can be used to form heterocyclic compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while condensation reactions can produce various heterocyclic compounds.
科学的研究の応用
(2-Cyano-6-iodopyridin-4-YL)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of (2-Cyano-6-iodopyridin-4-YL)acetic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of biologically active compounds that target specific enzymes or receptors in biological systems .
類似化合物との比較
Similar Compounds
Cyanoacetic Acid: A precursor to cyanoacetylation reactions, used in the synthesis of various organic compounds.
Ethyl Cyanoacetate: Used in the synthesis of cyanoacrylate adhesives and other fine chemicals.
Cyanoacetamide: Utilized in the preparation of heterocyclic compounds and pharmaceuticals.
Uniqueness
(2-Cyano-6-iodopyridin-4-YL)acetic acid is unique due to the presence of both a cyano group and an iodine atom on a pyridine ring. This combination allows for diverse chemical reactivity and the formation of a wide range of derivatives with potential biological and industrial applications .
特性
分子式 |
C8H5IN2O2 |
|---|---|
分子量 |
288.04 g/mol |
IUPAC名 |
2-(2-cyano-6-iodopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-7-2-5(3-8(12)13)1-6(4-10)11-7/h1-2H,3H2,(H,12,13) |
InChIキー |
HHMSDZLCKFJMIX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


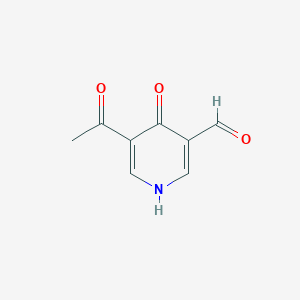
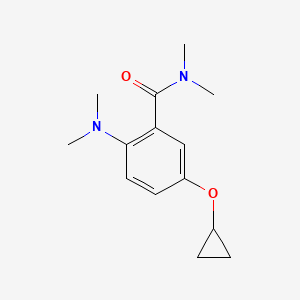
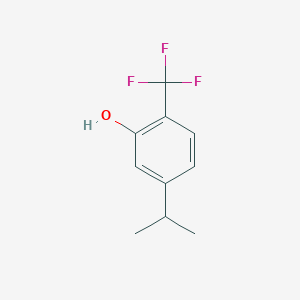
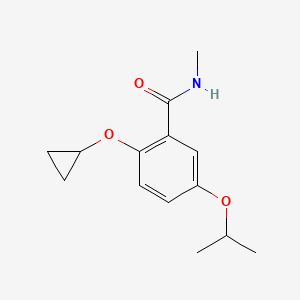
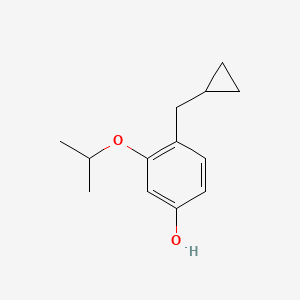
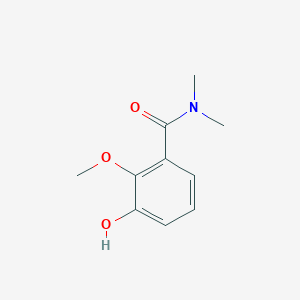
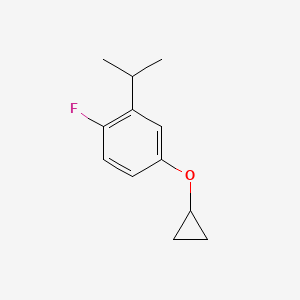

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
